3,3,5,5-Tetramethyl-1-pyrroline N-oxide

Descripción

Foundational Principles of Spin Trapping Chemistry with Nitrones

Spin trapping is an analytical method used to detect and identify fleeting free radicals by converting them into more stable, persistent radicals. rsc.org This technique is essential because many biologically and chemically relevant radicals have half-lives that are too short for direct detection by methods like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org EPR is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. rsc.org

The core of spin trapping involves a "spin trap," a diamagnetic compound that reacts with an unstable radical to form a stable paramagnetic "spin adduct." researchgate.net Nitrones are a major class of spin traps used for this purpose. researchgate.net The fundamental reaction involves the addition of a transient radical (R•) across the carbon-nitrogen double bond of the nitrone. This reaction forms a persistent nitroxide radical adduct, which can accumulate to a concentration detectable by an EPR spectrometer. combichemistry.com

The resulting EPR spectrum of the spin adduct provides a wealth of information. The identity of the trapped radical can often be inferred from the spectrum's unique characteristics, most importantly the hyperfine coupling constants (hfsc's) of relevant nuclei, such as the nitrogen of the nitrone and nearby protons. combichemistry.comnih.gov These constants, which quantify the magnetic interaction between the unpaired electron and the magnetic nuclei, create a distinctive splitting pattern in the EPR spectrum that serves as a "fingerprint" for the specific radical that was trapped. nih.gov

The Unique Role and Significance of 3,3,5,5-Tetramethyl-1-pyrroline N-oxide as a Spin Trap

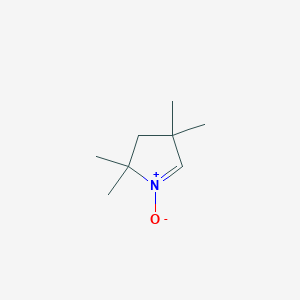

This compound (TMPO/M4PO) is a cyclic nitrone spin trap valued for its specific characteristics in free radical research. nih.govchemimpex.com Its structure, featuring four methyl groups, provides steric hindrance around the pyrroline (B1223166) ring, which influences the stability and spectroscopic properties of its spin adducts. This structural feature distinguishes it from other widely used cyclic nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

The primary significance of TMPO lies in its application for trapping physiologically important oxygen-centered radicals, such as the hydroxyl radical (•OH). nih.gov When TMPO reacts with a hydroxyl radical, it forms a TMPO-OH adduct that produces a characteristic and readily identifiable EPR spectrum. nih.gov A 1989 study monitoring hydroxyl radical generation in ischemic and reperfused myocardium identified the TMPO-OH adduct as a distinct 1:1:1:1:1:1 sextet. nih.gov This clear spectral signature is crucial for unambiguously identifying the presence of this highly damaging radical in complex biological systems. nih.gov

The stability of the resulting spin adduct is a critical factor in the utility of a spin trap. While some nitrone adducts, like the superoxide (B77818) adduct of DMPO, can be unstable and decompose into other species (e.g., the hydroxyl adduct), researchers have sought improved cyclic traps to overcome these limitations. researchgate.netnih.gov The development of various substituted pyrroline N-oxides, including TMPO, has been part of an effort to create spin traps that form more persistent and distinguishable adducts, thereby increasing the fidelity of radical detection in experimental systems. rsc.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₅NO | sigmaaldrich.comguidechem.com |

| Molecular Weight | 141.21 g/mol | sigmaaldrich.comguidechem.com |

| CAS Number | 10135-38-3 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 58-61 °C | sigmaaldrich.com |

| Parameter | Value (Gauss) | Reference |

|---|---|---|

| aN (Nitrogen) | 15.2 G | nih.gov |

| aH (β-Hydrogen) | 16.8 G | nih.gov |

| g-factor | 2.0055 | nih.gov |

Historical Trajectory and Evolution of Research on TMPO/M4PO

The field of spin trapping emerged from the work of several independent groups around 1968, establishing a new paradigm for studying short-lived free radicals. combichemistry.com Early research primarily focused on foundational spin traps like N-tert-butyl-alpha-phenylnitrone (PBN) and later, the cyclic nitrone 5,5-dimethyl-1-pyrroline N-oxide (DMPO). rsc.org The synthesis of various pyrroline N-oxides followed methods developed in the preceding decades. documentsdelivered.com

The development and study of "designer" spin traps, including substituted pyrroline N-oxides like TMPO, represented a significant evolution in the field. An article from 1988 highlights the scientific community's effort to create novel cyclic nitrone structures to improve radical trapping capabilities. acs.org This period saw a concerted effort to synthesize traps that offered greater adduct stability and more informative EPR spectra than the first-generation compounds.

A key milestone in the research trajectory of TMPO/M4PO was its application in a biological system, as detailed in a 1989 study in Biochemical and Biophysical Research Communications. nih.gov In this work, researchers used TMPO to monitor hydroxyl radical generation in an isolated rat heart during ischemia and reperfusion, successfully identifying and quantifying the TMPO-OH adduct. nih.gov This study not only demonstrated the efficacy of TMPO as a spin trap in a complex biological environment but also provided the precise hyperfine coupling constants for its hydroxyl radical adduct, establishing a benchmark for future studies. nih.gov This application marked the transition of TMPO from a chemical novelty to a validated tool for biomedical research into oxidative stress.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(10)6-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQARRULARNYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC([N+](=C1)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143871 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10135-38-3 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010135383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10135-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3,3,5,5 Tetramethyl 1 Pyrroline N Oxide

Comprehensive Overview of Synthetic Pathways to 3,3,5,5-Tetramethyl-1-pyrroline N-oxide

The synthesis of TMPO can be achieved through various chemical routes, ranging from established classical methods to more modern approaches.

Classical and Contemporary Approaches to Pyrroline (B1223166) N-oxide Synthesis

Classical methods for the synthesis of pyrroline N-oxides, including TMPO, often involve multi-step reactions. A common pathway to TMPO starts from 1-hydroxy-2,2,4,4-tetramethylpyrrolidine, which is then oxidized. Another classical precursor is 2,4,4-trimethyl-1-pyrroline N-oxide. lookchem.com The synthesis frequently employs reagents such as ammonium (B1175870) hydroxide, air, and a copper (II) acetate (B1210297) catalyst. lookchem.com These methods, while established, can sometimes involve multiple steps and purification challenges.

Contemporary synthetic strategies offer alternative and often more efficient routes. One modern approach involves the cyclization of iminyl radicals. For instance, O-phenyloximes connected to alkenes can undergo a 5-exo-trig iminyl radical cyclization when subjected to microwave irradiation, leading to the formation of functionalized pyrrolines. nsf.gov These radical cyclizations provide a versatile method for constructing the pyrroline ring system.

Optimization Strategies for TMPO/M4PO Production

Furthermore, reaction conditions play a significant role. In contemporary methods like microwave-promoted iminyl radical cyclizations, optimizing factors such as temperature, reaction time, and solvent can significantly improve the yield of the desired pyrroline N-oxide. nsf.gov For example, in the synthesis of functionalized pyrrolines, elevating the temperature from 100 °C to 120 °C under microwave irradiation has been shown to improve reaction outcomes. nsf.gov The selection of appropriate starting materials and catalysts, as well as purification techniques, are also key areas for optimization to ensure a high yield and purity of the final TMPO product.

Design and Synthesis of Chemically Modified this compound Analogues

The modification of the TMPO structure can lead to analogues with altered properties, such as improved stability of their radical adducts or the introduction of functional groups for further conjugation. The synthesis of these analogues often involves the functionalization of the pyrroline ring.

For example, 3,4-disubstituted pyrroline nitroxides containing diphenylphosphane or diphenylphosphane oxide substituents have been synthesized. thieme-connect.com These modifications can introduce new functionalities, such as a site for Staudinger ligation, which is useful for bioconjugation. thieme-connect.com Another example is the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, an analogue of carboxy-proxyl, which demonstrates the introduction of a carboxylic acid group, a versatile handle for further chemical transformations. nih.gov The synthesis of such analogues often starts from appropriately substituted pyrroline precursors or involves the direct modification of the pyrroline N-oxide ring.

| Starting Material | Reagents and Conditions | Modified Analogue | Reference |

| 3,4-dibromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxydanyl | Lithiation, reaction with electrophiles | 3,4-disubstituted phosphorus-containing pyrroline nitroxides | thieme-connect.com |

| 2-aminobutanoic acid, 3-pentanone, and dimethyl fumarate | Multi-step synthesis | 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl | nih.gov |

Preparation and Application of Isotopically Labeled TMPO/M4PO for Mechanistic Studies

Isotopically labeled spin traps are invaluable tools for elucidating the mechanisms of radical reactions, particularly in complex biological systems. The use of isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) in the TMPO structure can provide crucial information through techniques like Electron Spin Resonance (ESR) spectroscopy.

While direct synthesis of isotopically labeled TMPO is not extensively documented, methods developed for the closely related spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can be adapted. For instance, a facile synthesis of ¹⁵N- and deuterated DMPO analogues has been developed, starting from isotopically labeled 2-nitropropane (B154153) analogues. mdpi.com This four-step reaction pathway avoids the need for specialized equipment and provides reasonable yields. mdpi.com

The application of isotopically labeled TMPO in mechanistic studies is exemplified by its use in ESR. The distinct hyperfine splitting patterns of the resulting radical adducts can help to unambiguously identify the trapped radical species. TMPO has been used in continuous flow ESR monitoring to detect and quantify hydroxyl radical generation in biological events like myocardial ischemia and reperfusion. nih.govdocumentsdelivered.com The use of isotopically labeled TMPO would further enhance the precision of such studies by allowing for clearer spectral interpretation and the differentiation of adducts from different radical sources.

| Isotope | Starting Material for Analogue Synthesis | Application | Reference |

| ¹⁵N | ¹⁵N-labeled 2-nitropropane | ESR for distinguishing radical adducts | mdpi.com |

| ²H (Deuterium) | Deuterated 2-nitropropane | ESR for simplifying spectra and mechanistic analysis | mdpi.com |

| ¹³C | ¹³C-labeled precursors | ¹³C-MRI for in vivo detection of reactive oxygen species | nih.gov |

Mechanistic Insights into Spin Trapping by 3,3,5,5 Tetramethyl 1 Pyrroline N Oxide

Kinetics of Radical Adduct Formation with TMPO/M4PO

The rate at which TMPO/M4PO reacts with different radical species is a critical factor in its utility as a spin trap. This section explores the kinetics of its adduction with several key radicals.

Hydroxyl Radical (•OH) Adduction Dynamics with TMPO/M4PO

The hydroxyl radical (•OH) is a highly reactive oxygen species, and its detection is crucial in many biological and chemical systems. TMPO/M4PO has been employed to trap •OH, leading to the formation of a characteristic spin adduct.

In studies involving the ischemic and reperfused myocardium, the TMPO-OH adduct was detected via ESR spectroscopy. nih.govdocumentsdelivered.com The formation of this adduct was observed to increase during low-flow ischemia and exhibited a significant burst upon reperfusion. documentsdelivered.com The rate of adduct formation during the later stages of ischemia was reported to be in the range of 2-6 nmoles of spin adduct released per minute. documentsdelivered.com Upon reperfusion, a burst of spin adduct formation was observed, corresponding to 51.8 nmoles of spin adduct released between 30 seconds and 1 minute. documentsdelivered.com

The reaction kinetics of hydroxyl radicals with various organic molecules have been extensively studied. For instance, the bimolecular rate coefficients for the aqueous oxidation of several aliphatic alcohols by hydroxyl radicals at 298 K range from 1.80 × 10⁹ to 6.5 × 10⁹ M⁻¹s⁻¹. copernicus.org While a specific rate constant for the reaction between TMPO/M4PO and •OH is not explicitly stated in the provided abstracts, the rapid trapping observed in myocardial studies suggests a high reaction rate. The kinetics of •OH reactions can exhibit a "V-shaped" temperature dependence, being negative at lower temperatures and positive at higher temperatures, as seen in its reaction with dimethyl methylphosphonate. mdpi.comnih.gov

Table 1: Rate of TMPO-OH Adduct Formation in Ischemic/Reperfused Myocardium

| Condition | Rate of Spin Adduct Release |

|---|---|

| Late-stage low-flow ischemia | 2-6 nmol/min |

Superoxide (B77818) Radical Anion (O₂•⁻) Trapping by TMPO/M4PO: Kinetics and Limitations

The trapping of the superoxide radical anion (O₂•⁻) by TMPO/M4PO results in the formation of the M4PO/•OOH spin adduct. However, the utility of TMPO/M4PO for superoxide detection is limited by the stability of this adduct.

The M4PO/•OOH adduct is known to be short-lived, decaying via a first-order process. nih.gov At a pH of 7.4, the half-life of this adduct is approximately 35 seconds. nih.gov This inherent instability can complicate the study of superoxide production, particularly in systems with a low rate of superoxide generation. nih.govresearchgate.net The decay of the superoxide adduct can also be influenced by the presence of other molecules. For example, in the presence of thiols, the reaction stoichiometry can be altered. nih.gov

It is important to note that the decay of superoxide adducts from other spin traps, such as DMPO, can lead to the formation of the corresponding hydroxyl adduct, potentially causing misinterpretation of the radical species present. interchim.fr While not explicitly stated for TMPO/M4PO, this is a common challenge in spin trapping of superoxide.

Kinetics of Carbon-Centered Radical Trapping using TMPO/M4PO

TMPO/M4PO is also effective in trapping carbon-centered radicals. The kinetics of these trapping reactions are influenced by the structure and stability of the radical.

Generally, the rate constants for the trapping of carbon-centered radicals by nitroxides like TEMPO (a related nitroxide) are fast, though typically below the diffusion-controlled limit. cmu.edu The rate of trapping is generally greater for aliphatic radicals compared to more stabilized radicals like the 1-phenylethyl radical. cmu.edu This is attributed to the reduced stability of the aliphatic radicals. cmu.edu For instance, the rate constant for the trapping of an aliphatic radical derived from initiator 2 was found to be an order of magnitude faster than that for the benzylic radical from initiator 1. cmu.edu

While specific rate constants for TMPO/M4PO with various carbon-centered radicals are not provided in the search results, the data for the structurally similar TEMPO provides valuable insight. It is known that TEMPO trapping is often limited to carbon-centered radicals. acs.org

Table 2: Representative Rate Constants for Trapping of Carbon-Centered Radicals by TEMPO

| Radical Type | General Rate Constant Trend |

|---|---|

| Aliphatic Radicals | Faster trapping rates |

Interrogation of Other Transient Radical Species with 3,3,5,5-Tetramethyl-1-pyrroline N-oxide

Beyond the commonly studied hydroxyl, superoxide, and carbon-centered radicals, TMPO/M4PO and related nitroxides can be used to investigate a variety of other transient radical species.

For example, nitroxides have been shown to scavenge myeloperoxidase-catalyzed thiyl radicals. nih.gov They can also participate in redox cycles, reacting with species like alkylperoxyl radicals, particularly under specific conditions such as in the presence of acid or at elevated temperatures. nih.govacs.org The reactivity of nitroxides can be modulated by their environment; for instance, protonation can facilitate faster reactions with certain radicals. nih.gov

Stability and Decomposition Pathways of TMPO/M4PO Spin Adducts

The stability of the formed spin adduct is a critical parameter for successful spin trapping experiments. An adduct must be sufficiently persistent to allow for its detection and characterization.

The stability of nitroxide spin adducts can vary significantly depending on the trapped radical and the experimental conditions. For example, the superoxide adduct of TMPO/M4PO (M4PO/•OOH) has a relatively short half-life of about 35 seconds at pH 7.4. nih.gov In contrast, the hydroxyl adduct of a different spin trap, MPPO, has a half-life of 76.4 minutes at the same pH. nih.gov

The decomposition of spin adducts often follows first-order kinetics. nih.govnih.gov The decay can be influenced by several factors, including pH and the presence of other molecules. nih.gov For instance, the decay of DMPO-protein adducts was accelerated by the presence of certain amino acids like tyrosine, tryptophan, and cysteine. nih.gov The decomposition of the •BMPO-OOH adduct, a model for organic hydroperoxides, can be influenced by the presence of sulfide (B99878) and selenite (B80905) compounds. mdpi.com In some cases, the decomposition of a spin adduct can lead to the formation of another, as is sometimes observed with the conversion of superoxide adducts to hydroxyl adducts. interchim.fr

Table 3: Half-lives of Various Nitroxide Spin Adducts

| Spin Trap | Trapped Radical | Half-life | Conditions |

|---|---|---|---|

| TMPO/M4PO | Superoxide (O₂•⁻) | ~35 seconds | pH 7.4 |

| MPPO | Hydroxyl (•OH) | 76.4 minutes | pH 7.4 |

| MPPO | Superoxide/Hydroperoxyl | 5.7 minutes | pH 7.4 |

| DMPO | Superoxide (O₂•⁻) | 45 seconds | - |

| BMPO | Superoxide (O₂•⁻) | 23 minutes | - |

| Mito-DEPMPO | Superoxide (O₂•⁻) | 40.4 minutes | Room Temperature |

| Mito-DEPMPO | Superoxide (O₂•⁻) | 17.3 minutes | 37 °C |

| DEPMPO | Superoxide (O₂•⁻) | 15.3 minutes | Room Temperature |

Environmental and Chemical Factors Governing TMPO/M4PO Adduct Lifetime

The stability of the spin adducts formed between this compound (TMPO), also known as M4PO, and various free radicals is not absolute. It is governed by a range of environmental and chemical factors that can significantly influence the adduct's half-life and the reliability of its detection by electron paramagnetic resonance (EPR) spectroscopy. The stability of a radical adduct is dependent on several factors, including the inherent stability of the spin trap, the temperature, the concentration of the spin trap, the rate at which the adduct dissociates, and the specific environment in which the adduct is located. researchgate.net

Key factors influencing the lifetime of TMPO/M4PO adducts include:

pH of the Medium : The hydrogen-ion concentration is a critical determinant of adduct stability. For many nitrone spin traps, the half-life of their spin adducts, particularly with superoxide or hydroperoxyl radicals, is pH-dependent. nih.gov For instance, studies on the spin trap 5-methyl-5-phenylpyrroline-1-oxide (MPPO) showed that the decay of its hydroxyl and superoxide adducts followed first-order kinetics with a half-life that varied with the pH of the medium. nih.gov This dependency is crucial in biological systems where pH can vary between different cellular compartments.

Presence of Biological Reductants : In biological environments, the presence of reducing agents like ascorbate (B8700270) can significantly shorten the lifetime of nitroxide spin adducts. These reductants can chemically reduce the nitroxide radical to an EPR-silent hydroxylamine, leading to a loss of signal.

Temperature : As with most chemical reactions, temperature affects the rate of adduct decay. Higher temperatures generally lead to faster decay kinetics and shorter adduct half-lives. researchgate.net

Solvent and Molecular Environment : The polarity of the solvent and the presence of other molecules can influence adduct stability. For example, the stability of hydroxyl-radical adducts of TMPO can be affected by the presence of proteins like myoglobin. biolinks.co.jp The specific environment where the spin trap and its adduct are localized plays a significant role in determining stability. researchgate.net Structural factors, such as the introduction of bulky substituent groups, can enhance adduct stability through steric protection and the formation of intramolecular hydrogen bonds. researchgate.net

It is essential to recognize that due to these multifactorial influences, comparing absolute stability values across different experiments can be misleading. researchgate.net Therefore, evaluating adduct stability within the specific context and system being studied is necessary for accurate interpretation of results. nih.gov

Mechanistic Analysis of Adduct Decay in TMPO/M4PO Systems

The decay of spin adducts is a critical aspect of spin trapping experiments, as it dictates the time window available for detection and can sometimes lead to misidentification of the original trapped radical. For nitrone spin traps, including the TMPO/M4PO system, adducts are not indefinitely stable and undergo decomposition through specific chemical pathways.

One primary mechanism of decay for superoxide/hydroperoxyl adducts involves their unimolecular decomposition. Computational studies on the superoxide adducts of similar cyclic nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), have shown that the decomposition pathway to form a C-nitroso aldehyde is thermodynamically favorable (exoergic). researchgate.net This process involves the scission of the O-O bond in the hydroperoxyl adduct (nitrone-OOH) followed by a ring-opening step. researchgate.netresearchgate.net This transformation results in the loss of the paramagnetic nitroxide, rendering the product EPR-silent.

Another significant pathway that leads to the loss of the EPR signal is the reduction of the nitroxide spin adduct to its corresponding hydroxylamine. This process does not represent a decomposition of the adduct structure itself but rather a loss of its paramagnetic nature. This reduction can be facilitated by various biological reductants, as mentioned previously.

Crucially, a key distinction for many modern cyclic nitrones compared to the widely studied DMPO is the fate of the superoxide adduct. It was once suggested that the DMPO-superoxide adduct (DMPO-OOH) could decay to form the DMPO-hydroxyl adduct (DMPO-OH). nih.gov However, more recent investigations have indicated that the hydroxyl radical adduct is not formed from the spontaneous decay of the superoxide radical adduct. nih.gov This is a significant advantage for spin traps like TMPO/M4PO, as it minimizes the risk of misinterpreting a superoxide-derived signal as evidence for hydroxyl radical formation, thereby enhancing the specificity of radical identification.

Advanced Electron Spin Resonance Esr/epr Spectroscopy Applications of 3,3,5,5 Tetramethyl 1 Pyrroline N Oxide Adducts

Principles of ESR/EPR Spectroscopy for TMPO/M4PO Spin Adduct Detection

The fundamental principle of ESR/EPR spectroscopy is analogous to Nuclear Magnetic Resonance (NMR), but it detects the magnetic moments of unpaired electrons instead of atomic nuclei. When a paramagnetic sample, such as a TMPO radical adduct, is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels. This absorption is detected and recorded as an ESR spectrum.

The spin trapping technique is employed to study short-lived free radicals that are otherwise undetectable by conventional ESR. sci-hub.se A spin trap is a diamagnetic compound that reacts with a transient radical to form a more stable paramagnetic species, known as a spin adduct. sci-hub.se TMPO is a nitrone-based spin trap that effectively scavenges a variety of free radicals. The resulting TMPO spin adduct is a stable nitroxide radical, which can be readily detected by ESR spectroscopy.

The ESR spectrum of a TMPO spin adduct provides a wealth of information about the trapped radical. The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine splitting constants (hfsc's). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H in the TMPO adduct). This interaction splits the ESR signal into multiple lines, creating a characteristic pattern that acts as a "fingerprint" for the specific radical adduct. nih.gov For instance, the TMPO adduct of the hydroxyl radical (TMPO-OH) exhibits a 1:1:1:1:1:1 sextet in its ESR spectrum. nih.gov

Spectroscopic Characterization and Identification of TMPO/M4PO-Derived Radical Adducts

The precise identification of the trapped radical species relies on the detailed analysis of the ESR spectrum of the TMPO adduct, particularly the hyperfine splitting constants. Computational methods and conformational analysis further aid in the accurate interpretation of these spectra.

Hyperfine splitting constants are a direct measure of the interaction between the unpaired electron and magnetic nuclei within the radical adduct. These constants are crucial for identifying the trapped radical. The magnitude of the splitting depends on the type of nucleus, its distance from the unpaired electron, and the molecular structure of the adduct.

For TMPO adducts, the primary hyperfine splittings arise from the interaction with the nitrogen nucleus (aN) of the nitroxide group and the β-hydrogen atom (aH) from the trapped radical moiety. The TMPO-hydroxyl radical adduct (TMPO-OH) has been characterized by specific hfsc's. In a study monitoring hydroxyl radical generation in myocardial tissue, the TMPO-OH adduct was identified by its characteristic sextet ESR signal with hyperfine splitting constants of aN = 15.2 G and aH = 16.8 G. nih.gov

While data for a wide variety of TMPO adducts is not as extensively tabulated as for other spin traps like DMPO, the principle of identification remains the same. Different trapped radicals will result in unique hyperfine splitting patterns for the corresponding TMPO adducts.

Table 1: Experimental Hyperfine Splitting Constants for the TMPO-Hydroxyl Radical Adduct

| Radical Adduct | aN (G) | aH (G) | Source |

| TMPO-OH | 15.2 | 16.8 | nih.gov |

Computational chemistry plays a vital role in the interpretation of complex ESR spectra of spin adducts. nih.gov Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the geometries and hyperfine splitting constants of TMPO radical adducts. researchgate.net These theoretical calculations provide valuable insights that aid in the assignment of experimental spectra.

By simulating the ESR spectrum based on calculated hfsc's, researchers can compare the theoretical spectrum with the experimental one to confirm the identity of the trapped radical. researchgate.netresearchgate.netnih.gov This is particularly useful when multiple radical species are present, leading to overlapping ESR signals. Simulation software can deconvolute these complex spectra into their individual components, allowing for the identification and quantification of each radical adduct. While much of the detailed computational work has focused on the related spin trap DMPO, the same principles and methodologies are applicable to the study of TMPO adducts. nih.govresearchgate.netnih.gov

The conformation of a spin adduct can significantly influence its ESR hyperfine parameters. nih.gov The magnitude of the β-hydrogen hyperfine splitting constant (aβ-H) is particularly sensitive to the dihedral angle between the p-orbital of the nitroxyl (B88944) nitrogen and the C-H bond of the β-hydrogen. This relationship is often described by the McConnell equation.

Different conformers of a TMPO adduct can exist in equilibrium, and if the rate of interconversion is slow on the ESR timescale, the spectrum may appear as a superposition of signals from each conformer. If the interconversion is fast, an averaged spectrum is observed. nih.gov Computational studies on similar cyclic nitrone adducts have shown that the β-hydrogen hyperfine splitting constant is highly sensitive to conformational changes in the substituent groups. nih.gov Understanding these conformational effects is crucial for the accurate interpretation of ESR spectra and the correct identification of the trapped radical species.

Quantitative Methodologies for Free Radical Detection Utilizing 3,3,5,5-Tetramethyl-1-pyrroline N-oxide

Beyond the identification of free radicals, ESR spectroscopy with TMPO can be used for their quantification. This provides valuable information on the concentration of radical species in a system.

The intensity of an ESR signal is directly proportional to the concentration of the paramagnetic species. To determine the absolute concentration of a TMPO spin adduct, the area under the absorption curve (or the double integral of the first-derivative spectrum) is compared to that of a stable radical standard of known concentration, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) or a calibrated ruby crystal.

A calibration curve can be constructed by plotting the ESR signal intensity against a series of known concentrations of a stable radical standard. researchgate.net This curve can then be used to determine the concentration of the TMPO adduct in an unknown sample. It is crucial that the experimental parameters, such as microwave power, modulation amplitude, and temperature, are kept constant for both the standard and the sample to ensure accurate quantification.

In a study of myocardial reperfusion, the formation of the TMPO-OH adduct was quantified over time. nih.gov The rate of spin adduct release was found to be 2-6 nmoles per minute during ischemia, with a burst of 51.8 nmoles released within the first minute of post-ischemic reperfusion, demonstrating the utility of TMPO in the quantitative analysis of radical generation in biological systems. nih.gov

Real-time Kinetic Monitoring of Radical Generation with TMPO/M4PO ESR

The utilization of this compound (TMPO), also known as M4PO, in conjunction with Electron Spin Resonance (ESR) spectroscopy enables the real-time kinetic monitoring of transient radical species. This technique is particularly valuable for studying dynamic biological and chemical systems where radical generation changes rapidly over time. By forming a more stable nitroxide radical adduct upon reaction with a short-lived radical, TMPO allows for the accumulation of a detectable paramagnetic species whose concentration can be measured continuously.

A key application of this methodology is in the study of oxidative stress in biological models, such as myocardial ischemia and reperfusion. In an ex vivo model using isolated rat hearts, TMPO has been successfully employed to monitor the generation of hydroxyl radicals (•OH). The effluent from the heart, containing the TMPO-OH spin adduct, is passed through an ESR spectrometer, allowing for continuous quantification. Research has shown that during low-flow ischemia, a moderate and steady increase in the TMPO-OH adduct occurs. However, upon reperfusion, a significant and rapid burst of radical generation is observed within the first minute. nih.gov This real-time monitoring provides critical insights into the dynamics of oxidative damage during these pathological states.

The kinetic data from such experiments can be precisely quantified, revealing the rate of radical generation at different physiological stages.

Real-time Kinetics of TMPO-OH Adduct Formation in Ischemic/Reperfused Myocardium nih.gov

| Physiological State | Rate of Spin Adduct Formation | Total Adduct Release (Burst Phase) |

|---|---|---|

| Low-Flow Ischemia (after 15-20 min) | 2-6 nmoles/min | N/A |

| Post-Ischemic Reperfusion (30s - 1 min) | Burst Event | 51.8 nmoles |

Specialized ESR/EPR Techniques Employing this compound

The versatility of TMPO allows for its integration into various specialized ESR/EPR techniques designed to study radical generation and reactions under specific conditions.

Continuous Flow ESR for Dynamic Radical Studies with TMPO/M4PO

Continuous flow ESR is a powerful technique for studying short-lived radicals in solution. The method involves continuously mixing reactants to initiate a radical-generating reaction and immediately flowing the mixture through the ESR cavity. When TMPO is included as a spin trap in this system, it reacts with the transient radicals as they are formed, and the resulting TMPO spin adduct is detected. This approach is ideal for observing the initial kinetics of radical formation and decay.

A prominent example is the continuous flow ESR monitoring of hydroxyl radical generation in the ischemic and reperfused myocardium. nih.gov In this setup, an isolated heart is perfused with a buffer containing TMPO. The coronary effluent is then directed through a high-speed ESR detection system, enabling real-time measurement of the TMPO-OH adduct as it is released from the organ. nih.gov This technique allowed for the detection of a distinct burst of radical formation upon reperfusion, a critical event in cardiac injury that would be missed by static, time-averaged measurements. nih.gov The resulting adduct, TMPO-OH, is characterized by a specific 1:1:1:1:1:1 sextet ESR signal. nih.gov

Spectroscopic Parameters of the TMPO-OH Adduct nih.gov

| Parameter | Value |

|---|---|

| Hyperfine Coupling Constant (aN) | 15.2 G |

| Hyperfine Coupling Constant (aH) | 16.8 G |

| g-factor | 2.0055 |

Pulse Radiolysis Coupled with TMPO/M4PO Spin Trapping

Pulse radiolysis is a technique where a sample is irradiated with a short, intense pulse of high-energy electrons, leading to the formation of a high concentration of radicals in a very short timeframe (nanoseconds to microseconds). When coupled with ESR and TMPO spin trapping, this method allows for the direct measurement of the reaction kinetics between TMPO and specific, well-defined radical species.

This technique has been effectively used to study the reactions of TMPO with sulfur-centered radicals (thiyl radicals). By generating thiyl radicals via pulse radiolysis in the presence of TMPO, researchers have determined the absolute rate constants for the spin trapping reaction, which are on the order of 10⁷–10⁸ dm³ mol⁻¹ s⁻¹. This indicates a very rapid and efficient trapping process. Studies have shown that while TMPO may produce slightly less intense ESR spectra compared to other traps like DMPO, its resulting spin adducts are significantly longer-lived. This enhanced stability is a major advantage, as it facilitates detection and reduces the rate of signal decay during measurement. Furthermore, the hyperfine coupling constants of TMPO-thiyl adducts are often more characteristic, aiding in the unambiguous identification of the trapped radical.

In Vitro and Ex Vivo Systemic Applications of TMPO/M4PO ESR

The favorable physicochemical properties of TMPO make it a suitable spin trap for a range of in vitro and ex vivo applications.

In vitro studies often utilize cell-free systems to investigate specific biochemical pathways of radical generation. For example, the xanthine/xanthine oxidase system is a common method for producing superoxide (B77818) radicals (O₂•⁻) in a controlled environment. The inclusion of TMPO in this system allows for the trapping and subsequent ESR detection of the TMPO-OOH adduct, providing a means to study the effects of various compounds on superoxide production or scavenging. Similarly, the Fenton reaction (Fe²⁺ + H₂O₂) is used to generate hydroxyl radicals, and TMPO can effectively trap these species for quantification.

Ex vivo applications involve the study of tissues or organs outside the body in a controlled laboratory environment. A primary example is the use of TMPO in isolated, perfused organs to monitor radical production under specific physiological or pathological conditions, such as ischemia-reperfusion. nih.gov As detailed previously, perfusing an isolated rat heart with TMPO enabled the real-time detection and quantification of hydroxyl radical release, demonstrating the utility of this approach in organ-level studies of oxidative stress. nih.gov The ability of pyrroline-based spin traps to permeate cell membranes also makes them valuable for detecting both intracellular and extracellular reactive oxygen species in tissue preparations. nih.gov

Methodological Challenges and Refinements in TMPO/M4PO-Based ESR/EPR Studies

Despite its advantages, the use of TMPO in ESR/EPR studies is not without its challenges. A key consideration is the stability of the resulting spin adduct. While TMPO adducts are generally more persistent than those of many other spin traps, they still have finite half-lives and can decay over time. This decay can be influenced by factors such as pH and the presence of reducing agents in the biological milieu, potentially leading to an underestimation of radical production if not properly accounted for.

Another challenge relates to the fidelity of the spin trapping reaction. It is crucial that the ESR signal arises from the trapping of the primary radical of interest and not from an artifact. Potential pitfalls include the oxidation of the spin trap itself to form a nitroxide radical or the decomposition of an initial, unstable adduct into a secondary, more stable one. For instance, with some nitrone traps, the superoxide adduct is known to decay into the hydroxyl adduct, complicating the identification of the original radical species. Careful experimental design, including appropriate controls where components of the reaction are omitted, is essential to confirm the origin of the detected signal. interchim.fr

The concentration of the spin trap must also be carefully optimized. The concentration needs to be high enough to effectively compete with other radical reactions but not so high that it perturbs the system under study or leads to self-reaction or signal broadening artifacts.

Refinements in the field aim to address these challenges. The synthesis of new pyrroline-based spin traps with modified functional groups is an ongoing effort to improve adduct stability and specificity. Furthermore, advanced computational methods are being used to predict and interpret the hyperfine splitting constants of spin adducts, which can be complex due to the presence of multiple conformers, aiding in more accurate spectral identification. nih.gov

Computational and Theoretical Studies on 3,3,5,5 Tetramethyl 1 Pyrroline N Oxide and Its Radical Adducts

Quantum Chemical Investigations of Electronic Structure and Reactivity of TMPO/M4PO

Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules like TMPO. mdpi.comresearchgate.netuchicago.edu These computational approaches allow for the examination of molecular orbitals, charge distribution, and the energetic landscape of chemical reactions.

Studies have focused on understanding the electronic structure of the nitrone functionality within the TMPO molecule, which is the primary site of interaction with free radicals. researchgate.net The distribution of spin density in the resulting radical adducts is a key area of investigation, as it directly influences the spectroscopic parameters observed in techniques like Electron Paramagnetic Resonance (EPR). researchgate.net Quantum chemical calculations help to rationalize the observed reactivity patterns and the stability of the formed radical adducts. mdpi.com For instance, these methods can predict the most likely sites for radical addition and the relative energies of different adduct conformations. researchgate.net

Key Research Findings from Quantum Chemical Investigations:

Electron Distribution: Calculations reveal the delocalization of the π-system in the nitrone group, which influences its reactivity towards radical species.

Reaction Energetics: The thermodynamics and kinetics of radical trapping reactions can be modeled, providing insights into the efficiency of TMPO as a spin trap.

Structural Conformations: The preferred geometries of both the parent TMPO molecule and its radical adducts can be determined, which is crucial for interpreting experimental data.

Density Functional Theory (DFT) for Predicting Spectroscopic Parameters of TMPO/M4PO Adducts

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for accurately predicting the spectroscopic properties of molecules. wur.nlnih.govyoutube.com In the context of TMPO, DFT calculations are instrumental in predicting the hyperfine splitting constants (hfsc's) observed in the EPR spectra of its radical adducts. nih.gov

The accurate prediction of these spectroscopic parameters is vital for the correct identification of the trapped radical species. wur.nlnih.gov DFT methods, often in combination with appropriate basis sets, can provide theoretical EPR spectra that closely match experimental observations. nih.gov This synergy between theory and experiment is essential for unambiguously assigning the structure of the radical adducts.

Table 1: Predicted Spectroscopic Parameters of a TMPO-OH Adduct

| Parameter | Calculated Value (G) | Experimental Value (G) |

| aN | 15.3 | 15.2 |

| aH | 16.9 | 16.8 |

This table presents a representative comparison of DFT-calculated and experimentally measured hyperfine splitting constants for the hydroxyl radical adduct of TMPO. The close agreement validates the accuracy of the computational approach. nih.gov

Molecular Dynamics Simulations of TMPO/M4PO Interactions and Adduct Stability

MD simulations are particularly useful for understanding how the local environment, such as the presence of solvent molecules or biological macromolecules, influences the behavior of TMPO and its adducts. youtube.comnih.gov The stability of the radical adduct is a critical factor in its detectability, and MD simulations can help to elucidate the factors that contribute to its persistence. youtube.com

Key Insights from Molecular Dynamics Simulations:

Conformational Dynamics: MD simulations reveal the flexibility of the pyrroline (B1223166) ring and the conformational landscape of the radical adducts. nih.gov

Solvent Effects: The influence of the surrounding solvent on the structure and stability of the adducts can be explicitly modeled.

Adduct Lifetimes: By simulating the system over time, insights into the kinetic stability of the radical adducts can be gained. youtube.com

Elucidation of Reaction Mechanisms involving 3,3,5,5-Tetramethyl-1-pyrroline N-oxide through Computational Modeling

These mechanistic studies are crucial for optimizing the use of TMPO as a spin trap and for designing new spin traps with improved properties. Understanding the factors that govern the reaction rate and selectivity allows for a more rational application of this important chemical tool in diverse fields of research.

Table 2: Computationally Investigated Reaction Steps

| Reaction Step | Description | Computational Method |

| Radical Approach | Initial interaction and orientation of the radical with TMPO. | Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Transition State | Identification of the highest energy point along the reaction coordinate. | Density Functional Theory (DFT) |

| Product Formation | Formation of the stable radical adduct. | Molecular Dynamics (MD) |

This table outlines the key stages of a typical radical trapping reaction that can be investigated using various computational modeling techniques.

Research Applications of 3,3,5,5 Tetramethyl 1 Pyrroline N Oxide in Radical Chemistry and Biological Systems

Applications in Reactive Oxygen Species (ROS) Research with TMPO/M4PO

TMPO has proven to be an indispensable tool in the investigation of ROS, which are highly reactive molecules and free radicals derived from molecular oxygen. mdpi.com These species play crucial roles in both normal physiological processes and the pathophysiology of numerous diseases. nih.gov

The hydroxyl radical (•OH) is one of the most potent and damaging ROS. TMPO is frequently utilized to trap this highly reactive species. In a notable study, TMPO was used in conjunction with a continuous flow ESR detection system to monitor hydroxyl radical generation in the ischemic and reperfused myocardium of isolated rat hearts. nih.gov The resulting TMPO-OH adduct exhibited a characteristic 1:1:1:1:1:1 sextet ESR signal, allowing for the quantification of hydroxyl radical production during ischemia and reperfusion. nih.gov The signals first appeared within 15-20 minutes of low-flow ischemia and increased moderately, with a significant burst of the TMPO-OH adduct observed upon reperfusion. nih.gov

It is important to note that in certain experimental systems, such as those involving copper and hydrogen peroxide, the formation of the TMPO-OH adduct can sometimes be an artifact of the nucleophilic addition of water to TMPO, rather than the trapping of a free hydroxyl radical. nih.gov Careful experimental design and interpretation are therefore crucial.

Table 1: ESR Signal Characteristics of the TMPO-OH Adduct

| Parameter | Value | Reference |

| Signal Pattern | 1:1:1:1:1:1 sextet | nih.gov |

| aN | 15.2 G | nih.gov |

| aH | 16.8 G | nih.gov |

| g-value | 2.0055 | nih.gov |

This interactive table summarizes the key Electron Spin Resonance (ESR) parameters for the hydroxyl radical adduct of TMPO.

The superoxide (B77818) radical anion (O2•−) is a primary ROS and a precursor to other reactive species. mdpi.com While the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is more commonly used for superoxide detection, TMPO and its derivatives have also been employed in this area. nih.govresearchgate.net The interpretation of results from superoxide trapping experiments can be complex, as the stability of the resulting adducts and potential side reactions must be considered. researchgate.net For instance, the superoxide adduct of DMPO is known to be relatively unstable. researchgate.net The choice of spin trap and experimental conditions is critical for accurately elucidating superoxide-mediated pathways.

Peroxyl (ROO•) and alkoxyl (RO•) radicals are key intermediates in lipid peroxidation and other oxidative processes. While specific studies detailing the use of TMPO for trapping these radicals are less common than for hydroxyl radicals, the general principles of spin trapping apply. The reactivity of peroxyl radicals is influenced by their structure, and they can participate in various reactions, including hydrogen abstraction and addition. nist.gov The selection of an appropriate spin trap like TMPO is crucial for capturing these specific radical species and characterizing their formation in various chemical and biological systems.

Contributions to Reactive Nitrogen Species (RNS) Research by TMPO/M4PO

Reactive Nitrogen Species (RNS) are a family of molecules derived from nitric oxide (NO) and superoxide, playing significant roles in physiological and pathological processes. nih.govejmoams.com These species, including peroxynitrite and nitrogen dioxide, are involved in nitrosative stress, which can lead to cellular damage. nih.gov Spin traps like TMPO are valuable tools for studying the chemistry of RNS. Theoretical and experimental studies have explored the reactivity of nitrones with various RNS, providing insights into the mechanisms of their interactions and the formation of detectable radical adducts. nih.gov This research is crucial for understanding the role of RNS in various diseases and for developing therapeutic strategies. nih.gov

Exploration of Carbon-Centered and Sulfur-Centered Radical Chemistry with TMPO/M4PO

The application of spin trapping extends to the study of carbon-centered and sulfur-centered radicals. While much of the literature focuses on the more common DMPO, the principles are transferable to TMPO. For instance, DMPO has been used to identify sulfur-centered radicals derived from the oxidation of dithiothreitol (B142953) (DTT). nih.gov The resulting stable nitrone adducts can be separated and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Similarly, theoretical studies have investigated the trapping of sulfur-containing radical anions by DMPO, providing a basis for understanding the detection of these species in biological and environmental systems. researchgate.net

Mechanistic Studies in Oxidative Stress and Redox Signaling Utilizing 3,3,5,5-Tetramethyl-1-pyrroline N-oxide

TMPO and other nitrone spin traps are instrumental in elucidating the mechanisms of oxidative stress and redox signaling. chemimpex.com Oxidative stress arises from an imbalance between the production of reactive species and the ability of a biological system to detoxify these reactive intermediates. ub.edu By trapping and identifying specific free radicals, TMPO helps to pinpoint the sources and targets of oxidative damage. For example, DMPO has been shown to inhibit lipopolysaccharide-induced inflammatory responses in cells, likely by scavenging the free radicals that act as signaling messengers. nih.gov These studies highlight the dual role of spin traps not only as detection agents but also as potential modulators of oxidative and inflammatory processes. The ability to monitor radical formation in real-time provides a powerful tool for understanding the intricate networks of redox signaling that govern cellular function and dysfunction. chemimpex.com

Advanced Applications of TMPO/M4PO in Nanotechnology and Catalysis for Radical Detection

The integration of this compound (TMPO), also known as M4PO, into the fields of nanotechnology and catalysis has opened new avenues for the sensitive and specific detection of transient free radicals. By combining the spin-trapping capabilities of TMPO with the unique properties of nanomaterials and catalytic systems, researchers have developed sophisticated methods to identify and quantify radical species that are fundamental to many chemical and biological processes.

In nanotechnology, TMPO is often functionalized onto the surface of various nanostructures, such as silica (B1680970) nanoparticles, dendrimers, and other macromolecules. rsc.orgicmab.es This approach creates a high local concentration of the spin trap, significantly enhancing the efficiency of radical capture. For instance, novel silica nanoparticles functionalized with multiple TEMPO groups (a closely related nitroxide) have been synthesized and demonstrated to have excellent catalytic activity and stability. rsc.org The principles derived from these studies are directly applicable to TMPO. When these functionalized nanoparticles are introduced into a system where radicals are generated, the trapped radicals, in the form of stable spin adducts, can be more readily detected and quantified, often using Electron Spin Resonance (ESR) spectroscopy. nih.gov

The synergy between nanotechnology and TMPO is particularly evident in the development of advanced sensor systems. Radical dendrimers, which are macromolecules functionalized with organic radicals, have emerged as promising materials. icmab.es By functionalizing dendritic polymers with nitroxide spin traps like TMPO, it is possible to create highly water-soluble and stable platforms for biological applications. researchgate.net These nanostructures can act as sensitive probes, where the interaction with target radicals leads to a measurable change in their paramagnetic properties.

In the realm of catalysis, TMPO serves as a critical tool for elucidating reaction mechanisms. Many catalytic cycles, particularly in oxidation chemistry and photoredox catalysis, proceed through radical intermediates. researchgate.netnih.gov These radicals are often highly reactive and short-lived, making them difficult to detect directly. TMPO can be introduced into the reaction mixture to "trap" these transient species, converting them into more stable nitroxide radicals (spin adducts) that can be characterized. rjptonline.org

For example, in systems mimicking peroxidase activity, nanomaterials can catalyze the decomposition of hydrogen peroxide (H₂O₂), generating reactive oxygen species like superoxide (•O₂⁻) and hydroxyl (•OH) radicals. mdpi.com By employing spin traps during these catalytic reactions, researchers can identify the specific radicals being produced. Active species trapping experiments using scavengers have confirmed the pivotal role of •O₂⁻ radicals in certain peroxidase-like catalytic reactions. mdpi.com The use of TMPO in such a setup allows for the unambiguous identification of the radical intermediates, providing crucial insights into the catalytic pathway. The resulting TMPO-adducts can be analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC/MS) in addition to ESR, further confirming the identity of the trapped radical. rjptonline.org

The combination of these fields allows for the design of catalytic nanosystems for radical detection. In these systems, a catalytic event on the surface of a nanoparticle generates a radical, which is immediately trapped by a co-localized TMPO molecule. This integrated approach enhances both the efficiency of the catalytic process and the sensitivity of radical detection.

Research Findings on TMPO/M4PO in Nanotechnology and Catalysis

| Application Area | Methodology | Key Findings | Reference(s) |

| Nanoparticle Functionalization | Silica nanoparticles were functionalized with multiple TEMPO groups via surface-initiated atom transfer radical polymerization (SI-ATRP) and "click" chemistry. | Created a stable and recyclable catalyst with high efficiency for the oxidation of alcohols. Demonstrates the viability of attaching nitroxide traps to nanoparticles. | rsc.org |

| Dendritic Polymer Probes | Amphiphilic dendritic-linear-dendritic structures were synthesized and functionalized with TEMPO radicals. | These structures self-assemble into nanoparticles or fibers in aqueous solutions, acting as potential metal-free contrast agents for MRI, showcasing how nitroxides can be incorporated into complex nanostructures. | icmab.es |

| Radical Detection in Biological Systems | TMPO was used as a spin trap in conjunction with a continuous flow ESR system to monitor radical generation in myocardial tissue. | Successfully detected and quantified hydroxyl radical (•OH) adducts during ischemia and reperfusion, demonstrating its effectiveness in complex biological environments. | nih.gov |

| Elucidation of Catalytic Mechanisms | Nanocomposites with peroxidase-like activity were studied using active species trapping experiments with radical scavengers. | Identified superoxide radicals (•O₂⁻) as the key active species in the catalytic oxidation of TMB, illustrating the role of radical trapping in understanding catalytic pathways. | mdpi.com |

| Radical Trapping for GC/MS Analysis | Methyl and ethyl radicals, generated from the oxidation of DMSO and ethanol (B145695) by hydroxyl radicals, were trapped by 4-Oxo-TEMPO. | The resulting stable adducts were successfully identified using GC/MS, providing an alternative method to ESR for detecting and identifying trapped radicals. | rjptonline.org |

Future Prospects and Emerging Research Frontiers for 3,3,5,5 Tetramethyl 1 Pyrroline N Oxide

Innovations in TMPO/M4PO Derivative Design for Enhanced Specificity and Stability

The efficacy of a spin trap is critically dependent on its specificity towards target radicals and the stability of the resulting spin adduct. While TMPO/M4PO exhibits commendable properties, ongoing research is focused on creating next-generation derivatives with superior performance characteristics. A key area of innovation lies in the strategic modification of the pyrroline (B1223166) ring to enhance these attributes.

One promising approach involves the introduction of functional groups that can direct the spin trap to specific cellular compartments or biomolecules. For instance, the development of mitochondria-targeted spin traps represents a significant leap forward in studying oxidative stress at its source. By attaching a triphenylphosphonium cation to the spin trap, researchers can facilitate its accumulation within the mitochondria, enabling the specific trapping of radicals generated during cellular respiration.

Furthermore, modifications to the core structure of TMPO/M4PO are being explored to improve the stability of the spin adducts. The presence of a methyl group at the C2 position has been shown to result in improved spin traps. nih.gov The stability of the 2-hydroxy-3,3,5,5-tetramethyl-1-pyrrolidinyloxyl (M4PO-OH) adduct, formed from the reaction with hydroxyl radicals, is notably greater than that of the corresponding adduct from 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), particularly in the presence of ferric ions. nih.gov This enhanced stability is crucial for accurate detection and quantification of short-lived radicals in complex biological milieu.

Future designs may incorporate features that offer even greater resistance to bioreduction, a common challenge in in vivo studies where cellular redox enzymes can neutralize the nitroxide spin adduct. The table below summarizes key comparative data between M4PO and the widely used spin trap, DMPO.

| Property | M4PO (TMPO) | DMPO | Reference |

| Adduct Stability (vs. Ferric Ions) | M4PO-OH shows significantly slower oxidation compared to DMPO-OH. | DMPO-OH is more readily oxidized. | nih.gov |

| Structural Feature for Improved Stability | Presence of a methyl group at the C2 position contributes to improved performance. | Lacks a methyl group at the C2 position. | nih.gov |

| Informativeness of Hyperfine Splitting Constants | As informative as those of DMPO adducts for radical identification. | Well-established and informative hyperfine splitting constants. | nih.gov |

Synergistic Integration of TMPO/M4PO with Multimodal Analytical Platforms

The detection of free radicals is no longer confined to EPR spectroscopy alone. The future of radical biology and chemistry lies in the integration of multiple analytical techniques to provide a more comprehensive understanding of complex systems. TMPO/M4PO is well-positioned to be at the forefront of this evolution through its incorporation into multimodal analytical platforms.

A particularly exciting frontier is the development of dual EPR and magnetic resonance imaging (MRI) probes. By chemically linking a TMPO/M4PO derivative to an MRI contrast agent, it becomes possible to simultaneously obtain anatomical information from MRI and functional data on radical production from EPR. This synergistic approach would be invaluable for in vivo studies, allowing for the precise localization of oxidative stress in tissues and organs.

Another emerging area is the combination of spin trapping with fluorescence-based detection methods. This can be achieved by designing TMPO/M4PO derivatives that undergo a change in their fluorescence properties upon trapping a radical. Such "turn-on" or "turn-off" fluorescent probes would enable the visualization of radical generation in real-time using fluorescence microscopy, offering a powerful tool for cellular and subcellular imaging. The development of a ¹³C-labeled DMPO derivative for in vivo detection of reactive oxygen species using hyperpolarized ¹³C-MRI showcases the potential for integrating spin traps with advanced imaging modalities. nih.gov

The following table outlines potential multimodal platforms incorporating TMPO/M4PO and their prospective applications.

| Multimodal Platform | TMPO/M4PO Role | Potential Application |

| EPR-MRI | EPR-active spin trap component of a dual-modality probe. | In vivo imaging and localization of oxidative stress in disease models. |

| EPR-Fluorescence | Spin trap with a radical-responsive fluorescent moiety. | Real-time imaging of radical production in living cells. |

| EPR-Mass Spectrometry | Identification of radical adducts and their metabolites. | Elucidating the chemical fate of spin traps and their adducts in biological systems. |

Expanding the Scope of TMPO/M4PO Applications in Complex Chemical and Biological Environments

The utility of TMPO/M4PO is continually being extended to more challenging and intricate systems. Its inherent stability and the longevity of its spin adducts make it particularly well-suited for probing radical processes in environments that are inaccessible to less robust spin traps.

In the realm of biology, there is a growing interest in using TMPO/M4PO for in vivo studies of disease pathogenesis. For example, its application in monitoring the burst of hydroxyl radical generation during myocardial ischemia and reperfusion has provided crucial insights into the mechanisms of heart attack-related tissue damage. nih.gov Future research will likely see its use expand to other complex biological models of diseases where oxidative stress is implicated, such as neurodegenerative disorders, cancer, and diabetes.

Beyond the biological sphere, TMPO/M4PO holds promise for applications in complex chemical matrices. The analysis of radical-mediated processes in industrial settings, such as polymer degradation, combustion, and catalysis, often involves harsh conditions and a multitude of interfering substances. The robustness of TMPO/M4PO makes it a candidate for studying these processes, providing valuable data for improving efficiency and safety. However, the presence of complex matrices can pose analytical challenges, necessitating the development of advanced sample preparation and detection methods to ensure accurate quantification of radical adducts.

The table below highlights some of the complex environments where TMPO/M4PO is finding increasing application.

| Environment | Specific Application | Research Focus | Reference |

| Ischemic and Reperfused Myocardium | In vivo monitoring of hydroxyl radical generation. | Understanding the role of oxidative stress in heart attack damage. | nih.gov |

| Cellular and Subcellular Compartments | Targeted detection of radicals in organelles like mitochondria. | Investigating the sources and consequences of cellular oxidative stress. | |

| Industrial Chemical Processes | Monitoring radical intermediates in polymerization or combustion. | Optimizing reaction conditions and understanding degradation mechanisms. |

Q & A

Q. What is the primary experimental application of TMPO in free radical detection?

TMPO is a spin-trapping agent used in electron spin resonance (ESR) spectroscopy to stabilize and identify transient free radicals. It reacts with radicals to form persistent spin adducts, enabling their characterization. For example, TMPO effectively traps benzyl radicals during the thermal decomposition of ozonides (e.g., ABO), as shown by distinct hyperfine splitting patterns in ESR spectra .

Q. How does TMPO differ structurally and functionally from DMPO (5,5-dimethyl-1-pyrroline N-oxide)?

TMPO’s tetramethyl substitution at positions 3 and 5 enhances steric hindrance compared to DMPO, potentially altering spin adduct stability and specificity. Studies suggest TMPO may exhibit prolonged persistence in detecting certain radicals, such as those derived from lipid peroxidation or ozonolysis, though its spectral resolution depends on hyperfine coupling constants unique to trapped radicals .

Q. What solvents and conditions are optimal for TMPO in spin-trapping experiments?

TMPO is typically dissolved in non-polar solvents like benzene or toluene for ozonide decomposition studies. Concentrations of 0.1 M TMPO under inert atmospheres (e.g., N₂) at 37°C are standard for capturing radicals while minimizing side reactions . For aqueous systems, derivatives like CD-DEPMPO (cyclodextrin-conjugated analogs) improve solubility and biocompatibility .

Advanced Research Questions

Q. What challenges arise in interpreting ESR spectra of TMPO spin adducts, and how are they resolved?

Overlapping signals from multiple radical adducts (e.g., three distinct doublets of triplets in ABO decomposition) complicate spectral analysis. Advanced strategies include:

Q. How can TMPO derivatives be synthesized for targeted applications in catalysis or biomedicine?

Functionalizing TMPO with phosphine moieties (e.g., diphenylphosphino groups) enables dual functionality as both a radical trap and a catalyst. For example:

- Antiproliferative agents : Phosphine-modified TMPO derivatives show enhanced cytotoxicity against breast cancer cell lines compared to unmodified nitroxides .

- Supramolecular catalysts : Structural modifications (e.g., cyclodextrin conjugation) improve host-guest interactions for selective radical trapping or metal coordination .

Q. What methodological precautions are critical when using TMPO in biological systems?

- Stability : TMPO’s half-life in vivo is limited by reduction to diamagnetic species; deuterated or ¹⁵N-labeled analogs improve persistence .

- Interference : Endogenous antioxidants (e.g., glutathione) can quench radicals before trapping. Pre-treatment with inhibitors (e.g., diethylenetriaminepentaacetic acid, DTPA) mitigates metal-catalyzed radical scavenging .

Q. How does TMPO’s supramolecular architecture influence its interactions in catalytic systems?

X-ray crystallography of TMPO derivatives reveals π-π stacking and hydrogen-bonding networks that stabilize radical intermediates. For instance, phosphine-TMPO hybrids form dimeric structures in the solid state, facilitating electron transfer in homogeneous catalysis .

Data Analysis and Validation

Q. What computational tools validate TMPO spin adduct assignments?

Density functional theory (DFT) simulations correlate experimental hyperfine coupling constants (e.g., aN and aH) with predicted radical structures. Software packages like EasySpin or Bruker Xenon are used to simulate and deconvolute complex ESR spectra .

Q. How do conflicting ESR results with TMPO across studies inform experimental design?

Discrepancies in radical identification (e.g., hydroxyl vs. superoxide adducts) often arise from variations in pH, solvent, or competing radical pathways. Controlled studies with radical-specific scavengers (e.g., superoxide dismutase) and pH buffers are essential for reproducibility .

Synthesis and Characterization

Q. What synthetic routes yield high-purity TMPO for sensitive ESR applications?

TMPO is synthesized via cyclization of 3,3,5,5-tetramethylpyrrolidine precursors followed by oxidation. Critical steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.